ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15481697
InChI: InChI=1S/C15H15N3O3/c1-3-20-15(19)12-9(2)21-14(17)11(8-16)13(12)10-4-6-18-7-5-10/h4-7,13H,3,17H2,1-2H3
SMILES:
Molecular Formula: C15H15N3O3
Molecular Weight: 285.30 g/mol

ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

CAS No.:

Cat. No.: VC15481697

Molecular Formula: C15H15N3O3

Molecular Weight: 285.30 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate -

Specification

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
IUPAC Name ethyl 6-amino-5-cyano-2-methyl-4-pyridin-4-yl-4H-pyran-3-carboxylate
Standard InChI InChI=1S/C15H15N3O3/c1-3-20-15(19)12-9(2)21-14(17)11(8-16)13(12)10-4-6-18-7-5-10/h4-7,13H,3,17H2,1-2H3
Standard InChI Key BYRGSGBTBKENHA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(OC(=C(C1C2=CC=NC=C2)C#N)N)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a 4H-pyran ring substituted at positions 2, 3, 4, 5, and 6. Key features include:

  • Position 2: Methyl group (–CH₃), enhancing steric stability.

  • Position 3: Ethyl carboxylate ester (–COOCH₂CH₃), influencing solubility and metabolic stability.

  • Position 4: Pyridin-4-yl group, a nitrogen-containing aromatic ring that facilitates π-π interactions in biological targets.

  • Position 5: Cyano group (–CN), contributing to electronic polarization.

  • Position 6: Amino group (–NH₂), enabling hydrogen bonding and catalytic interactions .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular formulaC₁₅H₁₅N₃O₃Calculated
Molecular weight285.3 g/molCalculated
Solubility (pH 7.4)~27.5 µg/mL*Derived
logP~2.7 (estimated)Analogous
Hydrogen bond acceptors5Analogous

*Derived from ex vivo experimental concentration (96.30 µM) .

The compound’s moderate lipophilicity (logP ≈ 2.7) suggests balanced membrane permeability and aqueous solubility, aligning with its pharmacological activity in tissue-based models .

Synthesis and Structural Analogues

Synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate involves multi-step organic reactions, typically including:

  • Cyclocondensation: Formation of the pyran ring via Knoevenagel or Hantzsch-type reactions.

  • Functionalization: Sequential introduction of substituents (e.g., cyano, amino groups) under controlled conditions.

  • Esterification: Attachment of the ethyl carboxylate group via nucleophilic acyl substitution.

Structural analogues, such as the 2-phenyl derivative (CAS 117833-09-7), exhibit similar synthetic pathways but differ in steric and electronic profiles due to substituent variations. For instance, replacing the 2-methyl group with phenyl increases molecular weight (347.4 g/mol) and alters solubility (35.9 µg/mL).

Pharmacological Mechanisms of Action

Calcium Channel Blockade

In ex vivo rat tracheal models, the compound (96.30 µM) abolished CaCl₂-induced contractions, mirroring the effects of nifedipine, a known L-type calcium channel blocker . This suggests direct inhibition of voltage-gated calcium channels, reducing intracellular Ca²⁺ influx and smooth muscle contraction. Molecular docking studies further support this mechanism, identifying interactions with key residues (e.g., G51, W52, D54) in the L-type channel’s intracellular cavity .

Potassium Channel Modulation

Pretreatment with the potassium channel blocker 2-AP significantly attenuated the compound’s relaxant effects, implicating K⁺ efflux in its activity . This dual modulation of Ca²⁺ and K⁺ channels enhances bronchodilation efficacy compared to single-mechanism agents like theophylline.

cAMP Pathway Involvement

The compound’s interaction with β-adrenergic pathways was evidenced by altered relaxant curves in the presence of isoproterenol (agonist) and propranolol (antagonist) . This suggests secondary effects via cAMP accumulation, a pathway central to smooth muscle relaxation.

Comparative Pharmacodynamics

Table 2: Activity Comparison with Reference Compounds

CompoundEC₅₀ (µM)MechanismEfficacy (% Relaxation)
Ethyl 6-amino derivative96.30Ca²⁺/K⁺ channel modulation100%
Theophylline110.00PDE inhibition78%
Nifedipine0.01L-type Ca²⁺ blockade100%

The compound outperforms theophylline in efficacy and matches nifedipine’s maximal effect, despite higher required concentrations . Its multi-target action reduces the risk of tolerance, a common issue with single-pathway bronchodilators.

In Silico Docking and Binding Interactions

Molecular docking on a human L-type calcium channel model (PDB: 6JP5) revealed critical binding interactions:

  • Hydrogen bonds: Between the pyran oxygen and D54 (bond length: 2.1 Å).

  • π-Stacking: Pyridin-4-yl group with W52 (distance: 3.8 Å).

  • Hydrophobic contacts: Methyl group with F7 and W4 .

These interactions stabilize the channel’s inactivated state, preventing Ca²⁺ conduction.

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